molecular formula C14H16N2O3 B12172783 4-[(1H-indol-1-ylacetyl)amino]butanoic acid

4-[(1H-indol-1-ylacetyl)amino]butanoic acid

Cat. No.: B12172783
M. Wt: 260.29 g/mol
InChI Key: UZJHKVVBDHHAQP-UHFFFAOYSA-N
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Description

4-[(1H-indol-1-ylacetyl)amino]butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is of interest due to its unique structure, which combines an indole moiety with a butanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid typically involves the reaction of indole derivatives with butanoic acid derivatives under specific conditions. One common method involves the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base such as triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-indol-1-ylacetyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-[(1H-indol-1-ylacetyl)amino]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-2-carboxylic acid: Another indole derivative with different biological activities.

    Indole-3-butyric acid: A compound used in plant growth regulation.

Uniqueness

4-[(1H-indol-1-ylacetyl)amino]butanoic acid is unique due to its specific combination of an indole moiety with a butanoic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-[(2-indol-1-ylacetyl)amino]butanoic acid

InChI

InChI=1S/C14H16N2O3/c17-13(15-8-3-6-14(18)19)10-16-9-7-11-4-1-2-5-12(11)16/h1-2,4-5,7,9H,3,6,8,10H2,(H,15,17)(H,18,19)

InChI Key

UZJHKVVBDHHAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCCC(=O)O

Origin of Product

United States

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